molecular formula C14H9NO4 B1607403 7-Nitro-4-fluorenecarboxylic acid CAS No. 7256-04-4

7-Nitro-4-fluorenecarboxylic acid

Cat. No.: B1607403
CAS No.: 7256-04-4
M. Wt: 255.22 g/mol
InChI Key: CDCCXRKAWJRWJX-UHFFFAOYSA-N
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Description

7-Nitro-4-fluorenecarboxylic acid (CAS 7256-04-4) is an aromatic monocarboxylic acid characterized by a fluorene backbone substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position. It is classified under HS code 2916399000 as an aromatic monocarboxylic acid derivative, with applications in organic synthesis and pharmaceutical intermediate development .

Properties

CAS No.

7256-04-4

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

7-nitro-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-14(17)12-3-1-2-8-6-9-7-10(15(18)19)4-5-11(9)13(8)12/h1-5,7H,6H2,(H,16,17)

InChI Key

CDCCXRKAWJRWJX-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)C(=O)O

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)C(=O)O

Other CAS No.

7256-04-4

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

7-Nitro-9-oxo-4-fluorenecarboxylic Acid (CAS 42523-38-6)

Structural Differences: This compound shares the fluorene backbone and nitro-carboxylic acid substitution pattern but introduces a ketone group at the 9-position.

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid (Compound 7, CAS unspecified)

Structural Differences: This naphthyridine derivative replaces the fluorene system with a fused heterocyclic core (naphthyridine), incorporating chlorine, fluorine, and a fluorophenyl group. The 4-oxo and carboxylic acid groups mirror the acidic functionality of this compound but within a distinct heteroaromatic framework . Applications: Compound 7 is explicitly noted as an intermediate in anticancer drug development, targeting the HGF/c-Met signaling pathway in breast and lung cancers. This highlights a key divergence: while this compound lacks reported biological activity in the evidence, its naphthyridine analog demonstrates therapeutic relevance .

7-Nitro-3,4-benzocoumarin (CAS 6638-64-8)

Structural Differences: This compound features a benzocoumarin scaffold (fused benzene and coumarin rings) with a nitro substituent. Unlike the fluorene-based compounds, benzocoumarins are known for fluorescence properties, which could expand utility in sensing or photodynamic therapy .

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Notable Applications
This compound 7256-04-4 Fluorene 7-NO₂, 4-COOH Organic synthesis, intermediates
7-Nitro-9-oxo-4-fluorenecarboxylic acid 42523-38-6 Fluorene 7-NO₂, 4-COOH, 9-O Catalysis, materials chemistry
Compound 7 (naphthyridine derivative) Unspecified 1,8-Naphthyridine 7-Cl, 6-F, 4-O, 3-COOH, 1-FPh Anticancer drug intermediates
7-Nitro-3,4-benzocoumarin 6638-64-8 Benzocoumarin 7-NO₂ Fluorescent probes, photochemistry

Research Findings and Discussion

  • Synthetic Accessibility: this compound is synthesized via standard aromatic substitution and hydrolysis, as inferred from methods described for analogous compounds (e.g., the naphthyridine derivative in , which uses K₂CO₃ and NaOH for hydrolysis) .
  • Functional Group Influence : The nitro group in all compared compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the fluorene system’s planarity may offer superior π-stacking interactions compared to naphthyridine or benzocoumarin systems.
  • Pharmacological Potential: Only the naphthyridine derivative (Compound 7) is explicitly linked to therapeutic applications, underscoring the importance of heterocyclic cores in drug design. The absence of similar data for this compound suggests its current niche is non-biological applications .

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